Ethyl 5-oxo-5-(4-pyridyl)valerate
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Overview
Description
Ethyl 5-oxo-5-(4-pyridyl)valerate is an organic compound with a chemical formula of C12H15NO3. It is also known as 4-Pyridinepentanoic acid, δ-oxo-, ethyl ester .
Synthesis Analysis
The synthesis process of Ethyl 5-oxo-5-(4-pyridyl)valerate is skillful and the yield is high. It is widely used in food, cosmetics, medicine, biology, industry, and other fields .Molecular Structure Analysis
The molecular structure of Ethyl 5-oxo-5-(4-pyridyl)valerate contains a total of 31 bond(s). There are 16 non-H bond(s), 8 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aromatic), and 1 Pyridine(s) .Physical And Chemical Properties Analysis
Ethyl 5-oxo-5-(4-pyridyl)valerate has a molecular weight of 221.25 g/mol. It appears as a colorless oil .Scientific Research Applications
Synthesis and Pharmacological Activities
Ethyl 5-oxo-5-(4-pyridyl)valerate and its derivatives have been synthesized and explored for their pharmacological activities. Notably, ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate displayed significant positive inotropic activity, although less potent than milrinone. Other compounds with similar substitution patterns exhibited antiinflammatory, analgesic, and hypotensive activities (Mosti et al., 1994).
Chemical Synthesis for Antimicrobial Studies
Ethyl 5-substituted-4-oxo-1,4-dihydro-3-pyridinecarboxylates have been synthesized for antimicrobial studies. This involves reacting triazine with 4-substituted ethyl acetoacetate derivatives, followed by N-alkylation and alkaline hydrolysis of the pyridone esters (Balogh et al., 1980).
Photoisomerization Studies
Ethyl 4,5-dihydro-5-oxo-2-aryl-4-(arylmethylidene)-(1 H )pyrrole-3-carboxylates, including derivatives of ethyl 5-oxo-5-(4-pyridyl)valerate, have been analyzed for their absorption, fluorescence, and photoisomerization properties. This study provides insights into the structural and electronic properties of these compounds (Vyňuchal et al., 2008).
Antimitotic Agent Research
Ethyl 5-oxo-5-(4-pyridyl)valerate derivatives have been studied as precursors to potent antimitotic agents, showing tumor activity in mice. These studies focus on understanding the mechanism of action and developing new therapeutic agents (Temple et al., 1992).
Synthesis of Novel Chromone-Pyrimidine Derivatives
Research has been conducted on synthesizing novel chromone-pyrimidine coupled derivatives using ethyl 5-oxo-5-(4-pyridyl)valerate. These compounds are significant for their diverse biological activities and potential in medicinal applications (Nikalje et al., 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-oxo-5-pyridin-4-ylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)5-3-4-11(14)10-6-8-13-9-7-10/h6-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJSAYWXFAUJIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645677 |
Source
|
Record name | Ethyl 5-oxo-5-(pyridin-4-yl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-5-(4-pyridyl)valerate | |
CAS RN |
25370-47-2 |
Source
|
Record name | Ethyl 5-oxo-5-(pyridin-4-yl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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